![molecular formula C9H12N2O4 B2825507 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid CAS No. 1252855-23-4](/img/structure/B2825507.png)
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . A preparation method of 1-tert-butyloxycarbonyl-3-azetidinone and derivatives thereof has been reported . The method has high relative yield and strong applicability in industrial scale-up production .Molecular Structure Analysis
The molecular formula of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is C12H21NO4 .Chemical Reactions Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Physical And Chemical Properties Analysis
The physical state of this compound is solid . It should be stored under inert gas at a temperature between 0-10°C . It should be kept away from air and heat .Scientific Research Applications
Synthesis of Protected Guanidines
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid has been used in the development of a new reagent for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This reagent has shown increased reactivity compared to previous derivatives, leading to improved yields in solution and efficiency in guanylating resin-bound amines (Yong et al., 1999).
Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines
The acid has been utilized in synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. A method involving diazotization of related compounds with tert-butyl nitrite and trimethylsilyl halides led to novel halo-substituted derivatives (Ivanov et al., 2017).
Formation of Carboxamide and Carboxylate Derivatives
Research has been conducted on converting 1H-pyrazole-3-carboxylic acid to carboxamide and carboxylate derivatives. The transformations were achieved in good yields and studied using semi-empirical AM1 calculations (Yıldırım et al., 2005).
Condensation Reactions with N-Heterocycles and Anilides
A study reported a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc2O), showing a wide range of applications for this acid in acylation reactions (Umehara et al., 2016).
Use in Oxidation Catalysis
Iron(III) and cobalt(III) complexes derived from 1H-pyrazole-3-carboxylic acid have been employed as catalysts for the microwave-assisted oxidation of alcohols, showcasing its utility in facilitating chemical transformations (Sutradhar et al., 2016).
Synthesis of Highly Efficient Electrochemiluminescence
The acid has been used in synthesizing metal organic frameworks exhibiting highly intense electrochemiluminescence, suggesting potential applications in advanced materials and sensor technologies (Feng et al., 2016).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during synthesis, preventing it from reacting with other compounds until the Boc group is removed .
Biochemical Pathways
The Boc group plays a crucial role in the synthesis of complex organic compounds, including peptides . It protects the amine group during the initial stages of synthesis, allowing for the creation of various bonds without interference from the amine group . Once the other bonds are formed, the Boc group can be removed, typically using strong acids such as trifluoroacetic acid in dichloromethane, or HCl in methanol , revealing the amine group for further reactions .
Result of Action
The primary result of the action of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is the protection of the amine group during organic synthesis . This protection allows for the successful synthesis of complex organic compounds, including peptides . The removal of the Boc group then allows the amine group to participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group . Additionally, the temperature can influence the rate of these reactions . The presence of other reactive compounds can also affect the compound’s stability and efficacy .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(10-11)7(12)13/h4-5H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMIKIVJHHDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1252855-23-4 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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